molecular formula C16H18AsOPS2 B12551537 Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane CAS No. 157985-64-3

Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane

Cat. No.: B12551537
CAS No.: 157985-64-3
M. Wt: 396.3 g/mol
InChI Key: PMJXRNMMJCOLMV-UHFFFAOYSA-N
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Description

Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound featuring a phenoxarsininyl core, sulfur-based substituents, and a pentavalent phosphorus center. Its structure combines a heterocyclic arsenic moiety (10H-phenoxarsinin) with diethyl and sulfanyl groups, conferring unique electronic and steric properties.

Properties

CAS No.

157985-64-3

Molecular Formula

C16H18AsOPS2

Molecular Weight

396.3 g/mol

IUPAC Name

diethyl-phenoxarsinin-10-ylsulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H18AsOPS2/c1-3-19(20,4-2)21-17-13-9-5-7-11-15(13)18-16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3

InChI Key

PMJXRNMMJCOLMV-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(CC)S[As]1C2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it may not be produced on a large scale. The complexity of its synthesis and the potential hazards associated with handling arsenic compounds likely limit its industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or phosphines.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for biochemical studies.

    Medicine: Its potential as a therapeutic agent or diagnostic tool is an area of ongoing research.

    Industry: The compound may find applications in materials science and catalysis, although its industrial use is limited by its complex synthesis and potential toxicity.

Mechanism of Action

The mechanism by which Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane exerts its effects is not well understood. it is likely that the compound interacts with molecular targets through its arsenic, sulfur, and phosphorus atoms. These interactions may involve the formation of covalent bonds with biological molecules, leading to changes in their structure and function. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous sulfur- and phosphorus-containing molecules. Below is a detailed analysis:

Structural Comparisons

Key Structural Features
  • Phenoxarsininyl Core: The arsenic-containing heterocycle distinguishes it from sulfur/nitrogen analogs like phenothiazine derivatives .
  • Sulfanylidene-lambda~5~-phosphane Core : The pentavalent phosphorus center with sulfur substituents aligns with compounds such as Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane (C20H19PS), but the diethyl groups here introduce distinct steric and electronic effects .
  • Diethyl Substituents: Unlike aryl or methyl groups in similar phosphanes, the diethyl groups may enhance solubility in non-polar solvents while moderating reactivity .
Comparison Table
Compound Name Core Structure Substituents Key Differentiators
Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane 10H-phenoxarsinin + λ⁵-phosphane Diethyl, sulfanyl Arsenic heterocycle, diethyl groups
Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane λ⁵-phosphane 3-methylphenyl, phenyl Aromatic substituents, no arsenic
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane λ⁵-phosphane Bromophenyl, ethyl chain Bromine substituent, alkyl chain
Phenothiazine Derivatives Phenothiazine (S/N heterocycle) Varied (e.g., chlorophenyl, pyrimidine) Sulfur-nitrogen core, no phosphorus

Biological Activity

Overview of Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane

This compound belongs to a class of organoarsenic compounds, which often exhibit varied biological activities. The presence of both arsenic and phosphorous in its structure suggests potential interactions with biological systems that could lead to therapeutic or toxic effects.

Chemical Structure

The compound can be described as having:

  • Arsenic Center : A central arsenic atom which can coordinate with various ligands.
  • Phosphane Group : A phosphorous atom linked to sulfur and phenoxarsine moieties, affecting its reactivity and biological interactions.
  • Sulfur Atoms : The presence of sulfur can enhance the compound's ability to interact with biological thiols, potentially influencing its toxicity and efficacy.

1. Antimicrobial Properties

Many organoarsenic compounds have been studied for their antimicrobial properties. For example, arsenic trioxide has been used in treating certain types of leukemia, indicating that similar compounds may exhibit cytotoxic effects against pathogens or cancer cells. The mechanism often involves disruption of cellular processes through reactive oxygen species (ROS) generation or interference with DNA synthesis.

2. Cytotoxicity

Research indicates that organoarsenic compounds can induce apoptosis in various cancer cell lines. The mechanism typically involves:

  • Inhibition of Cellular Proliferation : By disrupting cell cycle progression.
  • Induction of Apoptosis : Through mitochondrial pathways or activation of caspases.

3. Toxicological Concerns

While some arsenic compounds have therapeutic potential, they also pose significant toxicity risks:

  • Carcinogenicity : Long-term exposure to arsenic is linked to various cancers.
  • Neurotoxicity : Arsenic exposure has been associated with neurodevelopmental issues.

4. Ecotoxicology

The environmental impact of organoarsenic compounds is significant due to their persistence and bioaccumulation in ecosystems. Studies have shown that these compounds can affect aquatic life, leading to alterations in reproductive and developmental processes.

Data Table: Summary of Biological Activities

Activity TypeObservationReference/Study Example
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cells
NeurotoxicityImpacts on cognitive function
Ecotoxicological EffectsBioaccumulation in aquatic species

Case Study 1: Antitumor Activity

A study on related organoarsenic compounds demonstrated significant antitumor activity against human leukemia cells, suggesting that this compound may exhibit similar effects due to its structural characteristics.

Case Study 2: Environmental Impact

Research on the environmental fate of organoarsenic compounds highlighted the bioaccumulation potential in fish species, raising concerns about their ecological impact and food chain implications.

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